Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(5-bromo-2-hydroxyphenyl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-20-15(19)10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18/h2-8,17-18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZARNCRFCIPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate typically involves the reaction of 5-bromo-2-hydroxybenzylamine with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets. The brominated hydroxybenzyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate can be compared to several analogous compounds documented in the literature. Below is a systematic analysis:
Ethyl 4-{[(2-Hydroxyphenyl)methyl]amino}benzoate (WEFQEG)
- Structure : Similar secondary amine linkage but lacks bromine and uses an ethyl ester instead of methyl.
- Key Differences : The absence of bromine reduces halogen-mediated interactions (e.g., halogen bonding). Ethyl esters typically exhibit lower polarity compared to methyl esters, influencing solubility .
- Crystallography: Forms hydrogen-bonded dimers via phenolic –OH and amine groups, creating layered structures. This contrasts with the brominated analogue, where bromine may introduce steric hindrance or alter packing motifs .
Ethyl 4-[(3,5-Di-tert-butyl-2-hydroxybenzyl)amino]benzoate (VABTAV)
- Structure: Features bulky tert-butyl groups at the 3- and 5-positions of the phenolic ring.
- This contrasts with the brominated compound, where bromine’s electronegativity may direct electrophilic substitution reactions .
Methyl 5-Bromo-2-[methyl(methylsulfonyl)amino]benzoate
- Structure : Replaces the hydroxybenzylamine group with a methylsulfonyl-substituted amine.
- Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, altering electronic properties and hydrogen-bonding capacity. Crystallographic studies reveal centrosymmetric dimers via weak C–H⋯O interactions, distinct from the hydroxybenzylamine derivative’s hydrogen-bonding networks .
Methyl 4-(Acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate
- Structure: Contains multiple halogen substituents (Br, Cl) and an acetylated amino group.
- Key Differences: The acetylamino group reduces basicity compared to the free amine in the target compound. Additional halogens enhance molecular weight and may improve antimicrobial activity, as seen in related halogenated benzoates .
Methyl 5-Bromo-2-[(4-methoxybenzyl)amino]benzoate
- Structure : Substitutes the 2-hydroxy group with a methoxy group.
- Key Differences: Methoxy groups are less acidic than phenolic –OH, reducing hydrogen-bond donor capacity. This modification could impact solubility and intermolecular interactions in solid-state structures .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Hydrogen Bonding vs. Halogen Interactions: The phenolic –OH in this compound enables stronger hydrogen bonding compared to methoxy or sulfonyl analogues, which may enhance crystal stability .
- Bioactivity Trends : Halogenation (Br, Cl) correlates with improved bioactivity in antimicrobial and anti-inflammatory contexts, as observed in related compounds .
- Synthetic Flexibility : The secondary amine group allows for further derivatization (e.g., acetylation, sulfonylation), enabling tailored physicochemical properties .
Biological Activity
Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate, a compound characterized by its unique structure and potential biological activities, has garnered attention in medicinal chemistry. This article delves into its biological activity, exploring research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H14BrNO3
- Molecular Weight : 336.18 g/mol
The compound features a benzoate moiety linked to a bromo-substituted phenolic structure, which may enhance its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study involving various derivatives demonstrated that modifications could enhance antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests potential in modulating inflammatory pathways. A related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 cells by downregulating pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This was achieved through inhibition of the NF-kB signaling pathway and mitogen-activated protein kinases (MAPKs) .
Cytotoxicity Studies
In vitro studies have indicated that certain derivatives maintain low cytotoxicity while exhibiting effective antiviral activity against Hepatitis B virus (HBV) replication. The selectivity index (SI) values for these compounds were favorable, suggesting their potential as therapeutic agents with minimal side effects .
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes, similar to other benzoate derivatives.
- Modulation of Signaling Pathways : By interfering with NF-kB and MAPK pathways, it can reduce the expression of inflammatory mediators.
- Antimicrobial Action : The presence of the bromo group may enhance membrane permeability or disrupt bacterial cell wall synthesis.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Efficacy : A study tested various derivatives against a panel of bacterial strains, revealing that modifications to the benzene ring significantly improved antimicrobial potency.
- Inflammation Modulation : In RAW 264.7 cells treated with LPS, the compound reduced the expression levels of iNOS and COX-2, indicating its potential as an anti-inflammatory agent .
- Antiviral Activity : Compounds similar to this compound showed promising results in inhibiting HBV replication, with EC50 values indicating effective viral suppression without significant cytotoxicity .
Q & A
(Basic) What synthetic strategies are recommended for preparing Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate?
Answer:
A multi-step synthesis is typically employed:
Intermediate preparation : React 5-bromo-2-hydroxybenzaldehyde with an amine source to form 5-bromo-2-hydroxybenzylamine.
Coupling : Condense the amine intermediate with methyl 4-aminobenzoate under reflux in a polar aprotic solvent (e.g., DMF or THF) using coupling agents like EDCI/HOBt or DCC.
Purification : Crystallize the product using solvent mixtures (e.g., ethanol/water) to remove unreacted starting materials .
Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.
(Basic) How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Use a combination of techniques:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxy and amino protons) .
- Mass spectrometry : High-resolution MS to confirm molecular weight.
- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement and ORTEP-3 for visualization ) resolves bond angles and torsional strain.
Note : Compare experimental NMR shifts with computational predictions (e.g., DFT) for validation .
(Advanced) How can crystallographic data contradictions (e.g., thermal displacement outliers) be resolved during structure refinement?
Answer:
Check for twinning : Use SHELXL’s TWIN/BASF commands to model twinning effects .
Disorder modeling : Split occupancy for disordered atoms and refine using PART instructions in SHELXL.
Validation tools : Cross-reference with PLATON’s ADDSYM to detect missed symmetry .
Example : In related benzoate derivatives, anisotropic displacement parameters (ADPs) for bromine atoms often require constrained refinement due to heavy-atom effects .
(Advanced) What experimental design principles optimize reaction yield and purity?
Answer:
- Solvent selection : Use DMF for high solubility of intermediates but switch to ethanol for crystallization to reduce polar byproducts .
- Temperature control : Maintain reflux at 80–100°C during coupling to balance reaction rate and decomposition .
- Catalyst screening : Test Pd-based catalysts for potential C–N coupling improvements (e.g., Buchwald-Hartwig conditions) .
Data-driven approach : Apply Design of Experiments (DoE) to systematically vary molar ratios, solvents, and catalysts .
(Basic) Which analytical methods are critical for assessing purity and stability?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities; mobile phase = acetonitrile/water (70:30) .
- Thermal analysis : DSC/TGA to identify decomposition points and polymorphic transitions.
- Stability testing : Accelerated aging studies (40°C/75% RH) with periodic HPLC monitoring .
(Advanced) How to analyze hydrogen-bonding networks in the crystal lattice?
Answer:
Generate CIF files : Refine X-ray data using SHELXL to obtain .cif files .
Software analysis : Use Mercury (CCDC) to visualize and quantify H-bond distances/angles.
Topology maps : Construct Hirshfeld surfaces to identify dominant interactions (e.g., O–H···O vs. N–H···Br) .
Case study : In methyl 5-bromo-2-hydroxybenzoate derivatives, intramolecular H-bonds between hydroxy and ester groups stabilize planar conformations .
(Advanced) How to address low reproducibility in coupling reactions?
Answer:
- Moisture control : Use molecular sieves or anhydrous solvents to prevent hydrolysis of the amine intermediate .
- Stoichiometry calibration : Pre-activate the amine with a base (e.g., triethylamine) to enhance nucleophilicity .
- Byproduct analysis : Characterize side products via LC-MS to identify competing pathways (e.g., over-alkylation) .
(Basic) What computational tools predict spectroscopic properties for validation?
Answer:
- NMR prediction : Use ACD/Labs or Gaussian DFT calculations to simulate ¹H/¹³C shifts and compare with experimental data .
- IR spectroscopy : Compute vibrational modes (e.g., carbonyl stretches) using ORCA or NWChem .
(Advanced) How to resolve discrepancies between theoretical and experimental NMR data?
Answer:
Solvent effects : Include solvent models (e.g., PCM in Gaussian) to account for polarity-induced shifts .
Conformational sampling : Use molecular dynamics (MD) to explore rotamer populations affecting chemical shifts.
Cross-validation : Compare with structurally analogous compounds (e.g., methyl 3-bromo-4-hydroxybenzoate ).
(Advanced) What strategies enhance crystallinity for X-ray studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
